1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidinone ring attached to a phenyl group substituted with an amino group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique physicochemical properties, making it valuable in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-3-(trifluoromethyl)benzaldehyde.
Cyclization: The benzaldehyde undergoes a cyclization reaction with a suitable amine to form the pyrrolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone: Unique due to the presence of both an amino group and a trifluoromethyl group.
1-[4-Amino-3-(fluoromethyl)phenyl]-2-pyrrolidinone: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
1-[4-Amino-3-(methyl)phenyl]-2-pyrrolidinone: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
Uniqueness: The trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Biological Activity
1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidinone ring and a trifluoromethyl-substituted phenyl group. This unique combination contributes to its biological properties, particularly in terms of molecular interactions and pharmacokinetics.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate better membrane permeability and receptor binding. The presence of the amino group also suggests potential for hydrogen bonding interactions with biological macromolecules, enhancing its efficacy against various targets.
Biological Activities
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Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, indicating its potential as an antimicrobial agent .
- In vitro tests have revealed that the compound can inhibit the growth of Mycobacterium species, which are known to cause serious infections in humans. The minimum inhibitory concentration (MIC) values suggest that it is comparable to established antimycobacterial drugs like isoniazid .
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Antitumor Activity :
- The compound has been investigated for its antitumor properties. In vitro studies have indicated cytotoxic effects on human cancer cell lines, including breast cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cells .
- Notably, fluorinated compounds often display enhanced potency due to their ability to interact with target proteins involved in cell proliferation and survival pathways .
- Candidacidal Properties :
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound:
- A study exploring various derivatives showed that modifications to the amino and trifluoromethyl groups significantly impacted antimicrobial potency. Compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against Mycobacterium strains .
- Another investigation into the cytotoxic effects against cancer cell lines revealed that derivatives with increased lipophilicity demonstrated improved cellular uptake and apoptosis induction capabilities .
Comparative Table of Biological Activities
Properties
CAS No. |
926234-89-1 |
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Molecular Formula |
C11H11F3N2O |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-6-7(3-4-9(8)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2 |
InChI Key |
OAJMJFPSTOFBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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